N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide

Description

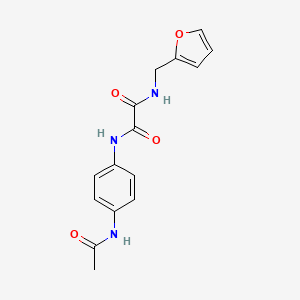

N1-(4-Acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure features two distinct substituents:

- N1-substituent: A 4-acetamidophenyl group, providing hydrogen-bonding capacity via the acetamido moiety (-NHCOCH₃) and aromatic π-π interactions.

- N2-substituent: A furan-2-ylmethyl group, introducing a heteroaromatic furan ring with electron-rich properties.

Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-10(19)17-11-4-6-12(7-5-11)18-15(21)14(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFAQIUKWYPYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The reaction conditions may include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Catalysts: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

- Use of large-scale reactors

- Continuous monitoring of reaction parameters

- Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives

Reduction: Corresponding amines

Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

Inhibiting specific biochemical processes: Such as inflammation or cell proliferation.

Inducing cellular responses: Leading to apoptosis or other cellular outcomes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations:

- Substituent Effects on Solubility : The 4-acetamidophenyl group in the target compound may enhance aqueous solubility compared to halogenated (e.g., 4-chlorophenyl in Compound 13 ) or methoxy-substituted (e.g., 4-methoxyphenethyl in Compound 17 ) analogs, due to the polar acetamido group.

Antiviral Activity ( ):

Compound 13 (N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide) demonstrated anti-HIV activity by targeting the CD4-binding site. The chlorine atom on the phenyl ring likely enhances hydrophobic interactions with viral proteins.

Enzyme Inhibition ( ):

Compounds 17 and 28 inhibit stearoyl-CoA desaturase (SCD1), with methoxy and halogen substituents critical for potency. The 4-acetamidophenyl group in the target compound could mimic these electronic effects, though its bulkier substituent might sterically hinder binding.

Toxicological and Metabolic Considerations

- Metabolic Pathways: Oxalamides are typically hydrolyzed to oxalic acid and amines/amides, followed by phase I/II metabolism . The acetamido group in the target compound may undergo deacetylation, generating 4-aminophenyl metabolites, which could pose toxicity risks (e.g., methemoglobinemia).

- Safety Margins: S336’s high NOEL (100 mg/kg bw/day) reflects low systemic exposure due to rapid metabolism . The target compound’s furan ring, however, may form reactive epoxides, necessitating detailed toxicokinetic studies.

Spectroscopic and Analytical Data

While the target compound’s analytical data are unavailable, comparisons with analogs highlight trends:

- LC-MS : Oxalamides typically show [M+H]+ peaks (e.g., m/z 479.12 for Compound 13 ). The target compound’s molecular weight (C₁₅H₁₅N₃O₄) predicts m/z ~302.11.

- NMR : The acetamido group would produce a singlet at δ ~2.1 ppm (CH₃), while furan protons resonate at δ ~6.3–7.4 ppm (cf. thiazole protons in Compound 13 at δ ~7.4–8.3 ppm ).

Biological Activity

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an oxalamide backbone with acetamidophenyl and furan-2-ylmethyl substituents, which contribute to its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 342.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of elastase, an enzyme linked to inflammatory processes and tissue remodeling.

- Antioxidant Properties : It has been reported to decrease the production of reactive oxygen species (ROS), thereby improving mitochondrial function and reducing oxidative stress.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although specific pathways and efficacy require further investigation.

Case Studies and Research Findings

- Inhibition of Elastase : A study by Elmore et al. (1995) demonstrated that this compound effectively inhibits elastase, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) where elastase activity is elevated.

- Antioxidant Effects : Another investigation highlighted the compound's ability to scavenge free radicals and reduce oxidative stress markers in vitro. This suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent.

- Anticancer Potential : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. However, more comprehensive studies are needed to confirm these findings and explore the underlying mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of elastase | |

| Antioxidant Activity | Decreased ROS production | |

| Anticancer Activity | Induction of apoptosis in cancer cells |

Toxicity and Safety Profile

Preliminary assessments indicate that this compound has low toxicity in various cell lines and animal models. However, comprehensive toxicity studies are necessary to evaluate its safety for human use.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.